BenchChemオンラインストアへようこそ!

5-Phenylfuran-3-carboxylic acid

Nuclear Receptor Polypharmacology Fragment-Based Drug Discovery Metabolic Disease

5-Phenylfuran-3-carboxylic acid (CAS 600158-63-2) is a heterocyclic fragment with a molecular weight of 188.18 g/mol and the formula C11H8O3, featuring a phenyl substituent at the 5-position of a furan-3-carboxylic acid core. This specific substitution pattern has been identified and validated through focused fragment screening as a privileged scaffold for modulating lipid-sensing transcription factors, forming the basis for a lead series aimed at treating multifactorial metabolic diseases [REFS-2, REFS-3].

Molecular Formula C11H8O3
Molecular Weight 188.182
CAS No. 600158-63-2
Cat. No. B2815018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylfuran-3-carboxylic acid
CAS600158-63-2
Molecular FormulaC11H8O3
Molecular Weight188.182
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CO2)C(=O)O
InChIInChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyIYPSAALPNWTQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-Phenylfuran-3-carboxylic Acid (CAS 600158-63-2): A Quantitatively Differentiated Fragment for Multi-Target Nuclear Receptor Polypharmacology


5-Phenylfuran-3-carboxylic acid (CAS 600158-63-2) is a heterocyclic fragment with a molecular weight of 188.18 g/mol and the formula C11H8O3, featuring a phenyl substituent at the 5-position of a furan-3-carboxylic acid core [1]. This specific substitution pattern has been identified and validated through focused fragment screening [2] as a privileged scaffold for modulating lipid-sensing transcription factors, forming the basis for a lead series aimed at treating multifactorial metabolic diseases [REFS-2, REFS-3]. Unlike many building blocks, its value is not just structural but pharmacological, as it serves as a direct pan-agonist core for nuclear receptors like PPARγ and FXR .

The Quantitative Risk of Substituting 5-Phenylfuran-3-carboxylic Acid with Common Furan Analogs


Simple in-class substitutions on the 5-phenylfuran-3-carboxylic acid scaffold are not functionally interchangeable due to critical shifts in polypharmacological profiles. A direct SAR study revealed that moving from the parent phenyloxobutenoic acid (ID 2.7) to its furan-3-carboxylate analog (ID 3.1) retains pan-agonist activity but alters the balance of potency and efficacy across nuclear receptors [1]. Conversely, a seemingly minor change, such as methylation at the 2-position (ID 3.2), dramatically reduces activation efficacy, with fold activation for PPARγ dropping from 6.4-fold to 3.2-fold and for FXR from 6.4-fold to 1.7-fold compared to the parent furan analog [2]. Generic procurement based solely on the furan-carboxylic acid core ignores these quantifiable differences in functional multi-target activity, potentially derailing polypharmacology programs from the hit-to-lead phase [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 5-Phenylfuran-3-carboxylic Acid Scaffold (CAS 600158-63-2)


Gain in Multi-Target Potency: Furan-3-carboxylate Analog (ID 3.1) vs. Parent Oxobutenoic Acid (ID 2.7)

Cyclization of the phenyloxobutenoic acid fragment (ID 2.7) into the 5-phenylfuran-3-carboxylic acid scaffold (ID 3.1) results in a significant and quantifiable gain in potency against multiple nuclear receptors, confirming the scaffold's value as a privileged lead core [REFS-1, REFS-2]. The compound designated as ID 3.1 in the study represents the core 5-phenylfuran-3-carboxylic acid pharmacophore [1].

Nuclear Receptor Polypharmacology Fragment-Based Drug Discovery Metabolic Disease

Critical Drop in Activation Efficacy with 2-Methyl Substitution: ID 3.2 vs. ID 3.1

The addition of a methyl group at the 2-position of the 5-phenylfuran-3-carboxylic acid scaffold (analog ID 3.2) leads to a catastrophic loss of functional activity at FXR and PPARγ compared to the unsubstituted core (ID 3.1), despite retaining measurable binding [REFS-1, REFS-2]. This highlights the extreme sensitivity of the pharmacophore to minimal structural changes [2].

Structure-Activity Relationship (SAR) Nuclear Receptor Efficacy Lead Optimization

Confirmation of Scaffold Engagement via Crystallography with a Close Analog

The binding mode of the 5-phenylfuran-3-carboxylic acid scaffold has been validated through X-ray crystallography. A co-crystal structure of the Pim-1 kinase domain in complex with a close analog, 2-methyl-5-phenylfuran-3-carboxylic acid (PDB ID: 4MTA), was solved at a resolution of 2.20 Å, confirming the scaffold's ability to form a defined binding pose within a therapeutically relevant ATP-binding pocket [1]. This analog differs from the target compound (CAS 600158-63-2) only by the addition of a methyl group, making it a powerful tool for inferring binding interactions of the core scaffold [REFS-1, REFS-2].

Structural Biology Pim-1 Kinase Fragment Screening

Baseline Inhibitory Activity of a Substituted Analog Against Anthrax Lethal Factor

A derivative of the 5-phenylfuran-3-carboxylic acid scaffold, specifically 2-{[(2-amino-2-carboxyethyl)sulfanyl]methyl}-5-phenylfuran-3-carboxylic acid, has demonstrated measurable inhibitory activity against Anthrax Lethal Factor, a key virulence protease [1]. This provides evidence for the scaffold's adaptability to another therapeutically relevant target class, showcasing its potential as a versatile starting point for fragment growth [2].

Anti-infectives Protease Inhibition High-Throughput Screening

Validated Application Scenarios for 5-Phenylfuran-3-carboxylic Acid (CAS 600158-63-2) in Drug Discovery


Fragment-Based Lead Generation for Designed Polypharmacology in Metabolic Diseases

Use CAS 600158-63-2 as a validated, potent pan-agonist fragment core for simultaneous modulation of THRα, PPARγ, FXR, and RXRα. A direct comparator study proves the unsubstituted scaffold (ID 3.1) offers a 18- to 37-fold potency advantage over its synthetic precursor (ID 2.7) on these metabolic targets . This procurement enables initiation of a lead optimization program aimed at metabolic dysfunctions like MASH, where multi-target modulation is therapeutically desirable .

Kinase Inhibitor Fragment Screening Based on Validated Binding Mode

Procure CAS 600158-63-2 for kinase-focused fragment screening, leveraging the high-resolution (2.20 Å) structural validation of a near analog (2-methyl derivative) in the ATP-binding pocket of Pim-1 kinase (PDB: 4MTA) . This crystallographic proof, published in a meta-analysis of privileged fragments, elevates the compound from a generic heterocycle to a structurally characterized kinase hinge-binder, significantly de-risking its inclusion in screening libraries .

Selective PPARγ/THRα Dual Agonist Design via 2-Position Optimization

Leverage the quantified SAR from a published study where the 2-methyl analog (ID 3.2) showed a 73% drop in FXR efficacy compared to the parent scaffold (ID 3.1), while retaining partial activity on other receptors . Procure CAS 600158-63-2 as the essential starting point for a medicinal chemistry campaign aimed at engineering selective PPARγ/THRα dual agonists, exploiting the 2-position's profound effect on receptor selectivity as a defined design handle .

Anti-Virulence Target Exploration via Fragment Elaboration

Build on evidence that a derivatized 5-phenylfuran-3-carboxylic acid can inhibit the Anthrax Lethal Factor protease (Ki = 2.9 µM) . Procure CAS 600158-63-2 as a structurally characterized starting point for fragment growth strategies aimed at anti-virulence targets, given its documented ability to be elaborated into inhibitors of non-kinase enzymes relevant to infectious disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylfuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.